Firuglipel - 1371591-51-3

Firuglipel

Catalog Number: EVT-268127
CAS Number: 1371591-51-3
Molecular Formula: C25H26FN3O5
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Firuglipel, also known as DS-8500a, is an orally available G protein-coupled receptor 119 agonist. DS-8500a upregulates glucagon-like peptide-1 and enhances glucose-dependent insulin secretion and improves glucose homeostasis in type 2 diabetic rats.
Source and Classification

Firuglipel is synthesized through a multi-step chemical process that involves various reagents and catalysts. It belongs to the class of compounds known as small molecule inhibitors, specifically designed to interfere with cellular pathways that promote cancer cell proliferation. This classification places Firuglipel among other targeted therapies that aim to minimize side effects associated with traditional chemotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Firuglipel typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, which are selected based on their reactivity and ability to form desired intermediates.
  2. Reactions: Various chemical reactions such as nucleophilic substitutions, cyclizations, and oxidation-reduction processes are employed to construct the core structure of Firuglipel.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the final product from unreacted materials and by-products.
  4. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Firuglipel can be represented by its chemical formula, which outlines the arrangement of atoms within the molecule. The compound's structure typically includes a central ring system with various substituents that enhance its biological activity. Detailed structural data can be obtained through X-ray crystallography or computational modeling, providing insights into the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Firuglipel undergoes several chemical reactions during its synthesis and in vivo metabolism:

  1. Formation Reactions: Key reactions in the synthesis involve forming covalent bonds between functional groups, leading to the assembly of the molecular framework.
  2. Metabolic Pathways: In biological systems, Firuglipel may undergo hydrolysis, oxidation, or conjugation reactions that affect its pharmacokinetics and pharmacodynamics.
Mechanism of Action

Process and Data

The mechanism of action of Firuglipel involves:

  1. Target Interaction: Firuglipel selectively binds to specific proteins involved in cancer cell signaling pathways, inhibiting their activity.
  2. Cell Cycle Arrest: By interfering with these pathways, Firuglipel induces cell cycle arrest, preventing cancer cells from proliferating.
  3. Apoptosis Induction: The compound may also trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Data supporting these mechanisms can be derived from preclinical studies demonstrating the compound's effects on tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Firuglipel exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol.
  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that Firuglipel maintains its integrity under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include thermal stability assessments and solubility tests conducted under various conditions.

Applications

Scientific Uses

Firuglipel has potential applications in several scientific domains:

  1. Cancer Therapy: Its primary application lies in oncology for treating specific types of cancers where conventional therapies are ineffective.
  2. Research Tool: Firuglipel serves as a valuable research tool for studying cancer biology and therapeutic resistance mechanisms.
  3. Combination Therapies: Investigations into combination therapies with other anticancer agents are ongoing to enhance treatment efficacy.
Introduction

Pharmacological Context of Firuglipel in Metabolic Regulation

Firuglipel (developmental codes DS-8500, DS-8500A) is a small molecule drug with the chemical formula C25H26FN3O5 and CAS Registry number 1371591-51-3. It functions as a potent GPR119 agonist, targeting glucose-dependent insulinotropic receptors to enhance insulin secretion in a glucose-dependent manner. This mechanism positions Firuglipel within the pharmacological landscape of incretin-based therapies for type 2 diabetes mellitus (T2DM), distinct from glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. The compound reached Phase 2 clinical trials in Japan (2014) for T2DM management, with studies evaluating dose-dependent effects on glucose homeostasis parameters including HbA1c and fasting plasma glucose [1].

Table 1: Firuglipel in Context of Incretin-Targeted Therapies

Therapeutic ClassRepresentative AgentsPrimary MechanismDifferentiating Feature of Firuglipel
GLP-1 Receptor AgonistsLiraglutide, SemaglutideDirect GLP-1R activationTargets GPR119; glucose-dependent insulin secretion
DPP-4 InhibitorsSitagliptin, SaxagliptinPrevents incretin degradationDirectly stimulates endogenous incretin secretion
GPR119 AgonistsFiruglipelGPR119 agonismOral bioavailability; dual insulin/GLP-1 secretion

Firuglipel’s Role in G Protein-Coupled Receptor (GPCR) Modulation

GPR119, a Class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine cells, serves as Firuglipel's primary molecular target. Upon agonist binding, GPR119 couples to Gαs proteins, triggering adenylate cyclase activation and intracellular cAMP elevation. This cascade potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and enhances GLP-1 release from intestinal L-cells, creating a self-amplifying loop for glycemic control [8]. Structural analyses of Class A GPCRs (e.g., β2-adrenergic receptor) reveal that activation involves outward movement of transmembrane helix 6 (TM6), facilitated by conserved motifs (CWxP, DRY, NPxxY). Firuglipel’s orthosteric binding likely stabilizes this active conformation, promoting downstream signaling [4].

Firuglipel’s efficacy hinges on biased signaling modulation—preferentially activating Gs/cAMP pathways over β-arrestin recruitment. This contrasts with allosteric modulators (e.g., Cinacalcet, a CaSR PAM) and may reduce off-target effects. The compound’s molecular architecture enables specific interactions with the GPR119 orthosteric pocket, though high-resolution structural data remains limited [2] [4].

Table 2: Key Intracellular Pathways Modulated by Firuglipel via GPR119

Signaling PathwayEffector MoleculesBiological OutcomeTherapeutic Implication
cAMP/PKAAdenylate cyclase, PKAEnhanced insulin exocytosisGlucose-dependent insulin secretion
Incretin AmplificationGLP-1, GIPAugmented incretin releaseImproved postprandial glucose control
ERK PhosphorylationMEK/ERK kinasesβ-cell proliferation (preclinical)Potential β-cell mass preservation

Problem Statement: Gaps in Oral Therapies Targeting Endogenous Incretin Secretion

Despite promising mechanisms, Firuglipel’s clinical advancement faces unresolved challenges:

  • Efficacy Limitations: Phase 2 data indicate modest HbA1c reductions (~0.8%) compared to GLP-1 agonists (>1.5%), potentially due to receptor desensitization or restricted G protein coupling efficiency. GPCRs exhibit complex allosteric regulation; endogenous ligands like oleoylethanolamide may compete or modulate Firuglipel’s activity [1] [4].
  • Translational Hurdles: Murine metabolic studies require specialized techniques to minimize stress-induced catecholamine release, which alters glucose metabolism. Few platforms offer such controlled physiological assessments, complicating preclinical-to-clinical extrapolation [8].
  • Allosteric Modulation Gap: No GPR119 allosteric modulators (PAMs/NAMs) have reached clinical development, though they could enhance pathway specificity. Current GPCR-targeted allosteric drugs (e.g., Cinacalcet) demonstrate superior safety profiles versus orthosteric agonists, highlighting an untapped opportunity [2].
  • Biomarker Deficiency: Dynamic biomarkers for GPR119 target engagement (e.g., real-time incretin secretion kinetics) are underdeveloped, hindering dose optimization and mechanistic validation in humans [8].

Table 3: Critical Research Gaps in Firuglipel Development

Gap CategorySpecific ChallengeImpact on Firuglipel
MechanisticLimited structural data on GPR119-Firuglipel complexRational design of next-gen analogs impeded
MethodologicalLack of stress-free murine metabolic phenotypingInconsistent preclinical efficacy data
PharmacologicalAbsence of clinical-stage allosteric modulatorsInability to fine-tune signaling bias
TranslationalUnderdeveloped target engagement biomarkersClinical dosing empirical rather than optimized

Research Objectives: Mechanistic and Translational Insights

To address these gaps, focused research initiatives are essential:

  • Structural Elucidation: High-resolution cryo-EM or crystallography of Firuglipel-bound GPR119 should map ligand-receptor interactions driving TM6 conformational changes. Mutagenesis studies (e.g., DRY motif variants) could validate activation pathway residues, enabling design of degradation-resistant analogs [4].
  • Combination Therapies: Rational pairing with PKM2 activators (to optimize glucose flux) or FGF21 mimetics (to enhance insulin sensitivity) may yield synergistic efficacy, bypassing monotherapy limitations [6] [10].
  • Advanced Metabolic Phenotyping: Implementing conscious murine clamp studies—measuring tissue-specific glucose uptake and β-cell function without anesthesia-induced stress—will improve preclinical predictability [8].
  • Biomarker Development: Non-invasive imaging probes for GPR119 occupancy and incretin secretion dynamics (e.g., PET tracers) could bridge target engagement with physiological responses in early-phase trials [8].

Properties

CAS Number

1371591-51-3

Product Name

Firuglipel

IUPAC Name

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1

InChI Key

LRXRIKVDAVVQCP-SPLOXXLWSA-N

SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Solubility

Soluble in DMSO

Synonyms

DS-8500a; DS 8500a; DS8500a; DS-8500; DS 8500; DS8500; Firuglipel

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Isomeric SMILES

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.